N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core linked to a bifuran moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with a bifuran derivative under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the xanthene core may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Furan Derivatives: Various furan derivatives are studied for their biological activity and chemical properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-23(24-13-16-9-10-19(27-16)15-11-12-26-14-15)22-17-5-1-3-7-20(17)28-21-8-4-2-6-18(21)22/h1-12,14,22H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKQGQJHFKGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(O4)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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